molecular formula C23H18BrN3O B15029035 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline

Katalognummer: B15029035
Molekulargewicht: 432.3 g/mol
InChI-Schlüssel: KQDUGKODSXUGLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline: is a complex heterocyclic compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocycles known for their diverse biological and pharmacological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Condensation Reaction: The initial step involves the condensation of 2-ethoxybenzaldehyde with 2-nitroaniline to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as palladium on carbon, to form the indoloquinoxaline core.

    Bromination: The final step involves the bromination of the indoloquinoxaline core at the 9th position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline: undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinoxaline N-oxides or reduction to form dihydroquinoxalines.

    Coupling Reactions: Suzuki-Miyaura and Heck coupling reactions can be performed to introduce aryl or vinyl groups at specific positions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (K2CO3, NaOH).

    Oxidation: Oxidizing agents (mCPBA, H2O2), solvents (CH2Cl2, MeOH).

    Reduction: Reducing agents (NaBH4, LiAlH4), solvents (THF, EtOH).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4, Pd(OAc)2), bases (K2CO3, Na2CO3), solvents (THF, toluene).

Major Products Formed

    Substitution Products: Various substituted quinoxalines.

    Oxidation Products: Quinoxaline N-oxides.

    Reduction Products: Dihydroquinoxalines.

    Coupling Products: Aryl or vinyl-substituted quinoxalines.

Wissenschaftliche Forschungsanwendungen

9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a kinase inhibitor and in the treatment of various diseases.

    Industry: Utilized in the development of organic semiconductors and electroluminescent materials for electronic devices.

Wirkmechanismus

The mechanism of action of 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival. Additionally, it can intercalate into DNA, disrupting the replication process and leading to cell death.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline: Lacks the bromine atom at the 9th position.

    9-bromo-6H-indolo[2,3-b]quinoxaline: Lacks the ethoxybenzyl group at the 6th position.

    6-(2-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline: Contains a methoxy group instead of an ethoxy group.

Uniqueness

  • The presence of both the bromine atom and the ethoxybenzyl group in 9-bromo-6-(2-ethoxybenzyl)-6H-indolo[2,3-b]quinoxaline imparts unique physicochemical properties and biological activities, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C23H18BrN3O

Molekulargewicht

432.3 g/mol

IUPAC-Name

9-bromo-6-[(2-ethoxyphenyl)methyl]indolo[3,2-b]quinoxaline

InChI

InChI=1S/C23H18BrN3O/c1-2-28-21-10-6-3-7-15(21)14-27-20-12-11-16(24)13-17(20)22-23(27)26-19-9-5-4-8-18(19)25-22/h3-13H,2,14H2,1H3

InChI-Schlüssel

KQDUGKODSXUGLL-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=CC=C1CN2C3=C(C=C(C=C3)Br)C4=NC5=CC=CC=C5N=C42

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.